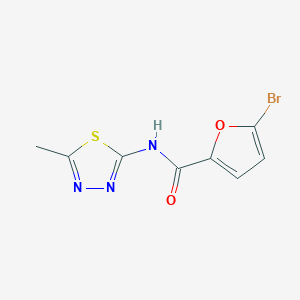

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide typically involves the use of microwave-assisted facile synthesis techniques. For example, a study by Tiwari et al. (2017) discusses the solvent-free synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, showcasing the efficiency and eco-friendliness of this approach (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using a combination of spectroscopic methods, including IR, NMR, and mass spectral studies. These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, as demonstrated in various research efforts that synthesize and analyze thiadiazole derivatives (Tiwari et al., 2017).

Chemical Reactions and Properties

Thiadiazole compounds participate in a variety of chemical reactions, showcasing a broad range of chemical properties. For instance, reactions with bases can lead to the opening of the thiadiazole ring under certain conditions, forming new derivatives with potentially different biological activities. These reactions underscore the chemical versatility and reactivity of the thiadiazole core (Maadadi et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including those related to 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide, are crucial for their potential applications. These properties can be influenced by the specific substituents on the thiadiazole ring and the methods used for their synthesis. Understanding these physical properties is essential for optimizing the compound's effectiveness in its intended applications.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are characterized by their reactivity towards various reagents and conditions. These properties are pivotal in determining the compound's potential as a scaffold for further chemical modifications and its suitability for specific applications. Studies such as those by Tiwari et al. (2017) provide insights into the chemical behavior of these compounds, including their potential biological activities (Tiwari et al., 2017).

properties

IUPAC Name |

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2S/c1-4-11-12-8(15-4)10-7(13)5-2-3-6(9)14-5/h2-3H,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJLUKVNMJGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)

![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde](/img/structure/B5658086.png)

![mesityl[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B5658090.png)

![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5658105.png)

![3,5-dichloro-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5658123.png)

![N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5658135.png)

![4-[(4-methyl-5-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5658142.png)

![4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethoxy]quinazoline](/img/structure/B5658150.png)

![ethyl {2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5658156.png)

![cis-3a-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5658164.png)